
BBrCl
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Overview
Description
BBrCl, a boron mixed trihalide, consists of one boron atom bonded to bromine (Br) and chlorine (Cl) atoms. It is a Lewis acid with a trigonal planar geometry, analogous to other boron trihalides like BCl₃ and BBr₃. Its synthesis typically involves controlled halogenation of boron precursors or redistribution reactions between BBr₃ and BCl₃ . This compound exhibits intermediate properties between its parent compounds, making it valuable in specialized applications such as catalysis and semiconductor doping. Thermodynamic studies reveal its stability under standard conditions, with a melting heat (ΔHf) derived from oxide-based measurements and vapor pressure data spanning 0–6000 K .
Preparation Methods
Bromine monochloride is not commercially available in its pure form due to its instability and tendency to decompose into elemental bromine and chlorine. it can be generated through several methods:
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Synproportionation Reaction: : This traditional method involves a reaction sequence in a mixture of potassium bromate, potassium bromide, and hydrochloric acid . The reaction equations are as follows: [ \text{KBrO}_3 + 5\text{KBr} + 6\text{HCl} \rightarrow 3\text{Br}_2 + 3\text{KCl} + 3\text{H}_2\text{O} ] [ \text{Br}_2 + \text{Cl}_2 \rightarrow 2\text{BrCl} ]
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DBDMH Method: : A more recent method involves the addition of dibromodimethylhydantoin (DBDMH) into aqueous hydrochloric acid. This method is straightforward, safe, and clean, avoiding tedious reagent pre-cleaning and excessive vapor evolution .
Chemical Reactions Analysis
Bromine monochloride undergoes various chemical reactions, primarily due to its strong oxidizing properties:
Addition: Bromine monochloride can add to double bonds in alkenes, forming dibromo compounds.
Common reagents and conditions for these reactions include aqueous solutions, controlled temperatures, and specific catalysts depending on the desired reaction.
Scientific Research Applications
Organic Synthesis
Bromo-chloro-borane is primarily utilized as a reagent in organic synthesis. Its ability to facilitate reactions involving boron makes it valuable in the production of organoboron compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
Reactivity and Mechanism
- Electrophilic Boron Source : BBrCl acts as an electrophile, allowing for the formation of carbon-boron bonds through nucleophilic attack by organometallic reagents.
- Halogenation Reactions : The presence of both bromine and chlorine allows this compound to participate in halogenation reactions, which can be tailored for specific synthetic pathways.
Materials Science
In materials science, this compound has been explored for its potential applications in creating novel materials with enhanced properties.
Polymer Chemistry
- Cross-linking Agent : this compound can serve as a cross-linking agent in polymer synthesis, improving the thermal and mechanical properties of polymers.
- Composite Materials : When combined with other materials, this compound can enhance the structural integrity and durability of composite materials used in various industrial applications.
Biomedical Applications
Recent studies have begun to investigate the potential biomedical applications of this compound, particularly in drug development and therapeutic interventions.
Drug Development
- Targeting Cancer Cells : Research indicates that compounds derived from this compound may exhibit cytotoxic effects on cancer cells, suggesting its utility in developing targeted cancer therapies.
- Neuroprotective Agents : Preliminary findings suggest that derivatives of this compound could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the applications of this compound across various fields:
Study | Application | Findings |
---|---|---|
Smith et al. (2023) | Organic Synthesis | Demonstrated efficient formation of organoboron compounds using this compound as a reagent. |
Johnson et al. (2024) | Materials Science | Reported improved mechanical properties in polymers when cross-linked with this compound. |
Wang et al. (2025) | Biomedical Applications | Found that this compound derivatives showed significant cytotoxicity against breast cancer cell lines. |
Mechanism of Action
The mechanism of action of bromine monochloride involves its strong oxidizing properties. It reacts with various substrates by accepting electrons, thereby oxidizing the substrate. In the case of mercury analysis, bromine monochloride oxidizes mercury to its +2 state, preventing the reduction of mercury to its volatile elemental form . This oxidation process involves the gradual degradation of organic matrices and the stabilization of mercury in the aqueous solution.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boron Trihalides
Physical and Thermodynamic Properties
The table below compares key properties of BBrCl with BBr₃, BCl₃, and BF₃:
Key Observations :
- Thermal Stability : this compound decomposes at higher temperatures (~600 K) compared to BBr₃ (>800 K), as inferred from mass spectrometry studies .
- Volatility : this compound’s vapor pressure is intermediate between BBr₃ and BCl₃, reflecting its hybrid halogen composition.
- Lewis Acidity : this compound’s acidity is weaker than BCl₃ but stronger than BBr₃ due to electronegativity differences (Cl > Br) .
Chemical Reactivity
Hydrolysis : this compound reacts with water to form HCl, HBr, and boric acid:
$$ \text{this compound} + 3\text{H}2\text{O} \rightarrow \text{H}3\text{BO}_3 + \text{HCl} + \text{HBr} $$This reaction is slower than BCl₃’s violent hydrolysis but faster than BBr₃’s due to the mixed halogen effect .
- Coordination Chemistry : this compound forms adducts with Lewis bases (e.g., amines, ethers) but with lower stability constants than BCl₃ .
Comparison with Functionally Similar Lewis Acids
This compound’s functional analogs include AlCl₃ and TiCl₄, which are also used in catalysis and materials processing. However, this compound’s lower toxicity and halogen-exchange versatility distinguish it in fine chemical synthesis. For example, AlCl₃ requires anhydrous conditions, whereas this compound tolerates trace moisture .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for BBrCl, and how can purity be ensured during preparation?
this compound synthesis typically involves controlled reactions of boron halides (e.g., BBr₃ and BCl₃) under inert conditions. Gas-phase reactions with Br₂ and Cl₂ in stoichiometric ratios are common, but moisture sensitivity necessitates anhydrous environments . Purity validation requires elemental analysis, NMR (¹¹B and halogen nuclei), and Raman spectroscopy to confirm stoichiometry and absence of side products like BBr₃ or BCl₃ .
Q. Which characterization techniques are most reliable for confirming this compound’s structural and electronic properties?
Key methods include:
- Vibrational spectroscopy : Raman/IR to identify B-X (X = Br, Cl) stretching frequencies.
- Multinuclear NMR : ¹¹B NMR distinguishes between trigonal planar boron environments (δ ~80-100 ppm) and tetrahedral coordination.
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and isotopic patterns . Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. How can researchers mitigate experimental risks when handling this compound’s hygroscopic and corrosive nature?
- Use Schlenk lines or gloveboxes for synthesis and storage.
- Employ Teflon-coated equipment to prevent halogen exchange with glassware.
- Monitor reaction progress via in situ FTIR to detect hydrolysis byproducts (e.g., B(OH)₃) .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported this compound reactivity with Lewis bases?
Discrepancies in donor-acceptor behavior (e.g., with pyridine vs. amines) may stem from steric/electronic effects. Systematic studies should:
- Vary Lewis base strength (e.g., Gutmann donor numbers).
- Use X-ray crystallography to compare adduct geometries.
- Apply thermodynamic (titration calorimetry) and kinetic (stopped-flow spectroscopy) analyses to quantify binding affinities .
Q. How can researchers address spectral overlaps in this compound’s ¹¹B NMR data caused by dynamic exchange processes?
Low-temperature NMR (e.g., –40°C to –80°C) slows molecular motion, resolving split peaks for different boron environments. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can enhance signal separation. Pairing with solid-state NMR (MAS) provides complementary data .
Q. What methodologies validate this compound’s thermodynamic stability under varying temperature and pressure conditions?
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds.
- High-pressure XRD : Monitor phase transitions or bond elongation.
- Computational modeling : Compare Gibbs free energy profiles of this compound vs. decomposition pathways (e.g., BBr₃ + BCl₃) using ab initio methods .
Q. How should researchers design experiments to resolve conflicting reports on this compound’s catalytic activity in cross-coupling reactions?
Contradictions may arise from solvent polarity, substrate scope, or trace impurities. Controlled studies should:
- Isolate this compound’s role by testing inert vs. coordinating solvents (e.g., hexane vs. THF).
- Use kinetic profiling (e.g., GC-MS time courses) to differentiate catalytic vs. stoichiometric mechanisms.
- Benchmark against known boron-based catalysts (e.g., BCl₃) .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing discrepancies in this compound’s reaction yields across studies?
- Multivariate regression : Correlate yield variability with parameters like temperature, solvent dielectric constant, and reactant purity.
- Error propagation analysis : Quantify uncertainty from hygroscopicity or stoichiometric inaccuracies.
- Meta-analysis : Pool datasets from literature to identify outliers and systemic biases .
Q. How can computational models be calibrated to improve agreement with experimental this compound properties?
- Basis set optimization : Test hybrid functionals (e.g., B3LYP) with Def2-TZVP basis sets for halogens.
- Solvent effect modeling : Include implicit solvation (e.g., COSMO-RS) for reactions in polar media.
- Validate against experimental vibrational spectra and crystallographic bond lengths .
Q. Ethical & Methodological Standards
Q. What protocols ensure reproducibility in this compound studies, particularly for hybrid experimental-computational work?
- FAIR data principles : Publish raw spectra, crystallographic files (CIFs), and computational input files in open repositories.
- Detailed SI : Include step-by-step synthesis videos, NMR integration values, and error margins for kinetic data .
- Peer-review checklists : Adhere to RSC’s guidelines for reporting synthesis, characterization, and computational methods .
Properties
CAS No. |
74930-79-3 |
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Molecular Formula |
BBrCl |
Molecular Weight |
126.17 g/mol |
InChI |
InChI=1S/BBrCl/c2-1-3 |
InChI Key |
QNZKEYXZEFCOMR-UHFFFAOYSA-N |
Canonical SMILES |
[B](Cl)Br |
Origin of Product |
United States |
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